EB-47 - 366454-36-6

EB-47

Catalog Number: EVT-1489256
CAS Number: 366454-36-6
Molecular Formula: C₂₄H₂₇N₉O₆
Molecular Weight: 537.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EB-47 is a potent and selective inhibitor of tankyrases, a subfamily of human poly(ADP-ribose)polymerases (PARPs) [, ]. While initially investigated for its potential as an anti-cancer agent, EB-47 has also been explored for its role in embryo implantation [] and its impact on natural killer (NK) cell death [].

Phenanthridinone

  • Compound Description: Phenanthridinone is a small molecule inhibitor of poly(ADP-ribose)polymerases (PARPs). [] It binds to the nicotinamide subsite of PARPs. []

PJ-34

  • Compound Description: PJ-34 is another small molecule inhibitor of PARPs, targeting the nicotinamide subsite. [] It has been investigated for its potential therapeutic effects in various disease models.
  • Relevance: Similar to EB-47, PJ-34 belongs to the class of general PARP inhibitors and shares the same binding site on the target enzymes. [] EB-47 demonstrates greater potency in inhibiting tankyrases than PJ-34. []

TIQ-A

  • Compound Description: TIQ-A represents a small molecule PARP inhibitor that binds to the nicotinamide subsite. []
  • Relevance: TIQ-A is structurally similar to EB-47 and falls under the category of general PARP inhibitors, targeting the same binding site. [] As with the previous compounds, EB-47 shows higher potency against tankyrases compared to TIQ-A. []

Olaparib

  • Compound Description: Olaparib is a clinically used PARP inhibitor, primarily known for its efficacy in treating cancers with BRCA mutations. []

Veliparib

  • Compound Description: Veliparib is another PARP inhibitor that has been investigated in clinical trials for cancer treatment. []

Talazoparib

  • Compound Description: Talazoparib is a potent PARP inhibitor approved for clinical use in cancer therapy. []

Rucaparib

  • Compound Description: Rucaparib is a clinically approved PARP inhibitor used in the treatment of certain cancers. [] It exhibits strong inhibitory activity against tankyrases. []

NAD+

  • Compound Description: Nicotinamide adenine dinucleotide (NAD+) is a coenzyme central to metabolism, acting as a substrate for various enzymes, including PARPs. []
  • Relevance: NAD+ serves as the natural substrate for PARP enzymes, while EB-47 acts as an inhibitor. [] EB-47's binding mode in the nicotinamide subsite of tankyrase 2 partially overlaps with the binding site of NAD+, indicating a competitive mechanism of inhibition. [] Interestingly, Rucaparib exhibits a binding mode mimicking NAD+ by extending from the nicotinamide to the adenosine subsite. []
Source and Classification

EB 47 is classified as a small molecule inhibitor and is derived from a series of synthetic compounds designed to target PARP-1. Its chemical structure is characterized by a complex arrangement of nitrogenous bases and aromatic rings, which contribute to its biological activity. The compound is cataloged under the CAS number 1190332-25-2 and has been studied extensively for its pharmacological properties.

Synthesis Analysis

Methods

The synthesis of EB 47 involves multi-step organic reactions, typically starting from simpler precursors that undergo various transformations, including coupling reactions, cyclizations, and functional group modifications. The specific synthetic pathway may vary, but it generally includes:

  1. Formation of the Core Structure: Initial steps often involve the creation of a bicyclic framework that serves as the backbone for further modifications.
  2. Functionalization: Introduction of functional groups that enhance binding affinity to PARP-1.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels (≥99%).

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of EB 47 throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular formula of EB 47 is C₃₄H₄₉N₉O₆·2HCl, with a molecular weight of approximately 610.45 g/mol. The structure features multiple nitrogen atoms integrated into heterocyclic rings, which are critical for its interaction with PARP-1.

Structural Data

  • Molecular Weight: 610.45 g/mol
  • InChI Key: VVMQSDIMNDTMII-MYXHFVDASA-N
  • SMILES Notation: NC1=C2N=CN([C@@H]3OC@@HC(N4CCN(CC(NC5=C6CNC(C6=CC=C5)=O)=O)CC4)=O)C2=NC=N1.Cl.Cl
Chemical Reactions Analysis

Reactions

EB 47 primarily acts as an inhibitor through competitive binding to the catalytic domain of PARP-1. This inhibition prevents the poly (ADP-ribosyl)ation process crucial for DNA repair mechanisms following cellular damage.

Technical Details

  • Inhibition Constant (IC50): Approximately 45 nM, indicating high potency.
  • Reversible Binding: The interaction with PARP-1 is reversible, allowing for potential therapeutic modulation.
Mechanism of Action

Process

EB 47 exerts its pharmacological effects by inhibiting PARP-1 activity, which plays a pivotal role in the cellular response to DNA damage. By blocking this enzyme, EB 47 reduces the accumulation of poly (ADP-ribose) chains on target proteins involved in DNA repair pathways.

Data

  • Neuroprotective Effects: In animal models, EB 47 has demonstrated significant reductions in infarct size following ischemic events.
  • Cardioprotective Properties: Similar protective effects have been observed in cardiac models subjected to reperfusion injury.
Physical and Chemical Properties Analysis

Properties

EB 47 displays several notable physical and chemical properties:

  • Solubility: Soluble in water (up to 3.05 mg/mL) and dimethyl sulfoxide (up to 30.52 mg/mL).
  • Storage Conditions: Recommended storage at -20°C to maintain stability.

Relevant Data or Analyses

The compound's stability and solubility profiles make it suitable for various experimental applications in both in vitro and in vivo studies.

Applications

Scientific Uses

EB 47 has significant potential applications in research focused on:

  • Cancer Therapy: By inhibiting PARP-1, EB 47 may enhance the efficacy of chemotherapeutic agents that induce DNA damage.
  • Neuroprotection: Its ability to mitigate ischemic damage positions it as a candidate for treating stroke and other neurodegenerative diseases.
  • Cardiac Protection: Research indicates potential benefits in cardiac health during ischemic events.

Properties

CAS Number

366454-36-6

Product Name

EB 47

IUPAC Name

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

Molecular Formula

C₂₄H₂₇N₉O₆

Molecular Weight

537.53

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1

SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

Synonyms

5’-Deoxy-5’-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5’-oxoadenosine; 4-[1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-_x000B_ribofuranuronoyl]-N-(2,3-dihydro-1-oxo-1H-isoindol-4-yl)-1-piperazineacetamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.